molecular formula C29H28N6O3 B2983330 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-33-6

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2983330
CAS No.: 933252-33-6
M. Wt: 508.582
InChI Key: UDBYSOAYBZFCQC-UHFFFAOYSA-N
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Description

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C29H28N6O3 and its molecular weight is 508.582. The purity is usually 95%.
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Scientific Research Applications

Quality Control and Antimalarial Research

Development of Quality Control Methods : Research aimed at developing quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, identified as a promising antimalarial agent. This study outlines the necessary steps for ensuring the quality of such compounds, including solubility, identification, purity assessments, and assay methods, which are critical for further in-depth studies (S. Danylchenko et al., 2018).

Antimicrobial Activities

Synthesis and Antimicrobial Activities : Some novel 1,2,4-Triazole derivatives have been synthesized and tested for their antimicrobial activities. The research highlights the potential of these compounds in combating microbial infections, with some showing good or moderate activities against test microorganisms (H. Bektaş et al., 2007).

Synthesis and Characterization

Novel Pyrido[1',2'2,3][1,2,4]Triazolo[1,5-c]Quinazolines

: This research involves the synthesis of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. The synthesized compounds were screened for their antimicrobial activity, contributing to the development of new therapeutic agents (Azza M. El‐Kazak & M. Ibrahim, 2013).

Antihypertensive and Antiarrhythmic Effects

DL-017, a Quinazoline Derivative : A study on the effects of a quinazoline derivative, DL-017, on hemodynamic profiles in spontaneously hypertensive rats. The compound showed potential for the treatment of hypertension due to its &agr;1-adrenoceptor antagonistic and type I antiarrhythmic effects, highlighting its potential in cardiovascular disease management (L. Tsai et al., 2001).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Triazoloquinazolinone Based Compounds : This study explores the synthesis of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as inhibitors of tubulin assembly and anticancer activity. The compounds showed significant potential as vascular disrupting agents, offering a new approach to cancer treatment (Mohsine Driowya et al., 2016).

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3/c1-20-8-7-9-21(18-20)27-30-28-22-10-3-4-11-23(22)34(29(37)35(28)31-27)19-26(36)33-16-14-32(15-17-33)24-12-5-6-13-25(24)38-2/h3-13,18H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYSOAYBZFCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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